2-Chloro-2-phenylethanamine

Catalog No.
S603542
CAS No.
4633-92-5
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
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2-Chloro-2-phenylethanamine

CAS Number

4633-92-5

Product Name

2-Chloro-2-phenylethanamine

IUPAC Name

2-chloro-2-phenylethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2

InChI Key

IUAYUYABWKLCER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)Cl

Synonyms

2'-chlorophenethylamine, beta-chlorophenethylamine

Canonical SMILES

C1=CC=C(C=C1)C(CN)Cl

The exact mass of the compound 2-Chloro-2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-2-phenylethanamine, also known as 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, is a nitrogen mustard derivative characterized by its unique molecular structure that includes a phenyl group and two chloroethyl groups. This compound is notable for its applications in pharmaceuticals and organic synthesis, particularly due to its reactivity and ability to interact with biological systems. Its chemical formula is C11H15Cl2NC_{11}H_{15}Cl_2N, and it has a molecular weight of approximately 232.15 g/mol .

, primarily due to the presence of the chloroethyl groups, which can participate in nucleophilic substitution reactions. Key types of reactions include:

  • Substitution Reactions: The chloro groups can be replaced by nucleophiles such as hydroxide ions or thiol groups.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The primary mechanism of action involves alkylation of DNA, specifically targeting the N7 nitrogen on guanine bases. This leads to crosslinking of DNA strands, effectively inhibiting cell replication and contributing to its potential use in cancer therapeutics.

2-Chloro-2-phenylethanamine exhibits significant biological activity, particularly as an alkylating agent in cancer treatment. By disrupting DNA replication through crosslinking, it induces cell death in rapidly dividing cancer cells. Its pharmacokinetics suggest a short biological half-life, with significant renal excretion observed. Additionally, it may interact with various enzymes and receptors due to its structural properties.

The synthesis of 2-chloro-2-phenylethanamine typically involves the following methods:

  • Direct Reaction: The reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine is often performed under basic conditions (e.g., using sodium hydroxide) to facilitate product formation.
  • Industrial Production: In industrial settings, more sophisticated techniques may be applied, including hydrophilic interaction liquid chromatography coupled with mass spectrometry for purity analysis and control of impurities.
  • Recrystallization: The final product is often purified through recrystallization using solvents such as ethanol or chloroform to obtain the hydrochloride salt form.

The applications of 2-chloro-2-phenylethanamine are diverse:

  • Pharmaceuticals: Primarily utilized in chemotherapy due to its DNA alkylating properties.
  • Organic Synthesis: Acts as a reagent in various organic reactions, including nucleophilic substitutions and cyclizations.
  • Research: Used in studies investigating DNA interactions and enzyme inhibition mechanisms .

Research indicates that 2-chloro-2-phenylethanamine interacts with several biological targets:

  • DNA: Its primary interaction involves crosslinking DNA strands, which is critical for its anticancer activity.
  • Enzymes: It may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .

Environmental factors such as temperature and pH can influence its stability and efficacy in biological systems.

Several compounds share structural similarities with 2-chloro-2-phenylethanamine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N,N-dimethylethylamine hydrochlorideContains two methyl groupsLacks the phenyl group; different reactivity
2-Chloro-N-(2-chloroethyl)ethanamine hydrochlorideLacks the phenyl groupDifferent biological activity profile
N,N-Dimethyl-2-chloro-2-phenylethylamineContains dimethyl substituentsIrreversibly inhibits acetylcholinesterase

Uniqueness

The presence of the phenyl group in 2-chloro-2-phenylethanamine imparts distinct chemical properties that enhance its interaction with biological targets compared to similar compounds. This structural feature not only affects its reactivity but also contributes significantly to its therapeutic potential in oncology .

The compound 2-chloro-2-phenylethanamine is systematically named according to IUPAC guidelines as 2-chloro-2-phenylethanamine. Its molecular formula is C₈H₁₀ClN, with a molecular weight of 155.62 g/mol. The structure consists of a phenylethylamine backbone with a chlorine atom substituted at the β-carbon of the ethylamine chain.

Structural Depiction and Isomerism

The compound’s structure features a chiral center at the β-carbon, leading to potential enantiomeric forms (R and S configurations). The 2D and 3D conformational models highlight the spatial arrangement of the chlorine atom adjacent to the amine group, influencing its reactivity.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.62 g/mol
SMILESC1=CC=C(C=C1)C(CN)Cl
InChI KeyIUAYUYABWKLCER-UHFFFAOYSA-N

Synonyms and Registry Numbers

Common synonyms include β-chlorophenethylamine and 2-chloro-2-phenylethylamine. Its CAS registry number is 4633-92-5.

XLogP3

1.4

Other CAS

4633-92-5

Dates

Last modified: 07-20-2023

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